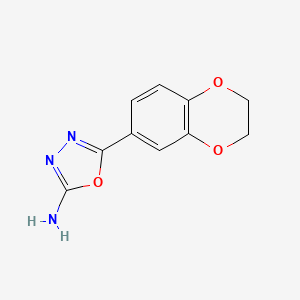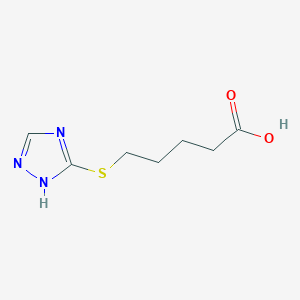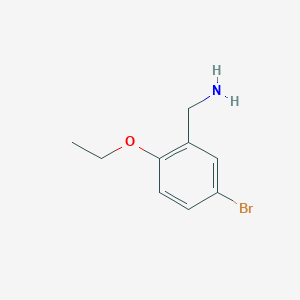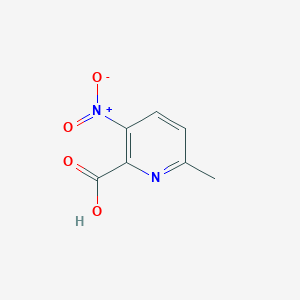
(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid
Descripción general
Descripción
(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid, commonly referred to as DECNPA, is a synthetic boronic acid that has been used in scientific research for a variety of applications. It is a colorless solid that is soluble in water, alcohols, and organic solvents. DECNPA is generally used as a catalyst in organic synthesis and as a reagent in the production of other compounds. It is also used to study the mechanism of action and biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
DECNPA has been used in a variety of scientific research applications. It has been used as a catalyst for the formation of carbon-carbon and carbon-nitrogen bonds. It has also been used in the synthesis of small molecules and peptides. Additionally, DECNPA has been used to study the mechanism of action and biochemical and physiological effects of various compounds.
Mecanismo De Acción
The mechanism of action of DECNPA is not fully understood. It is believed that DECNPA acts as a Lewis acid, which is a type of catalyst that can increase the rate of a reaction by forming a bond with a Lewis base. This bond is believed to be responsible for the formation of carbon-carbon and carbon-nitrogen bonds in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of DECNPA are not well understood. However, it is believed that DECNPA may have some effects on the human body. For example, DECNPA has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. In addition, DECNPA has been shown to cause a decrease in the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DECNPA has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized. It is also soluble in water, alcohols, and organic solvents, making it easy to work with in the laboratory. Additionally, DECNPA has a low toxicity and is not believed to be carcinogenic.
However, there are some limitations to using DECNPA in laboratory experiments. It is not as stable as some other boronic acids and may degrade over time. In addition, DECNPA has a relatively low solubility in some solvents, making it difficult to use in some applications.
Direcciones Futuras
There are several possible future directions for DECNPA. It could be used in the synthesis of more complex molecules and peptides. Additionally, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of DECNPA. Finally, DECNPA could be used to develop new drugs and treatments for various diseases.
Propiedades
IUPAC Name |
[3-(diethylcarbamoyl)-5-nitrophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O5/c1-3-13(4-2)11(15)8-5-9(12(16)17)7-10(6-8)14(18)19/h5-7,16-17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSTYJYXCIVGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657444 | |
| Record name | [3-(Diethylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871332-82-0 | |
| Record name | [3-(Diethylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-{3-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid](/img/structure/B1387102.png)



![[2-(3,4-Dimethylphenoxy)phenyl]methanol](/img/structure/B1387107.png)
![[4-(3-Fluorophenoxy)phenyl]methanol](/img/structure/B1387108.png)







![3-Chloro-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B1387123.png)